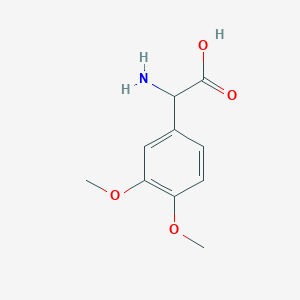

2-amino-2-(3,4-dimethoxyphenyl)acetic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the use of amines and carboxylic acids. For instance, the paper titled "2-(2-AMINOPHENYL)-ACETALDEHYDE DIMETHYL ACETAL: A NOVEL REAGENT FOR THE PROTECTION OF CARBOXYLIC ACIDS" describes a novel reagent for the protection of carboxylic acids, which could be relevant to the synthesis of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid. The amides derived from this amine and carboxylic acids are stable under basic conditions and can be converted into indolylamides and subsequently hydrolyzed to regenerate the corresponding carboxylic acids .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-amino-2-(3,4-dimethoxyphenyl)acetic acid can be complex. For example, the paper on the reactions of derivatives of (diphenylmethylene-amino) acetic acid provides insights into the molecular structure of a related compound. The X-ray structure determination of one such derivative revealed a 2-aza-1,3-butadiene fragment with two well-localized double bonds, and a significant non-planar C=N-C=C group .

Chemical Reactions Analysis

The chemical reactions involving compounds with structures similar to 2-amino-2-(3,4-dimethoxyphenyl)acetic acid can be quite diverse. The aforementioned papers describe reactions with carbon disulfide and phenyl isothiocyanate, leading to the formation of ketene dithioacetals and ketene-S,N- and N,N-acetals . Additionally, the synthesis of 2-arylbenzothiazoles involves the condensation of 2-aminothiophenol with aromatic aldehydes, which could be analogous to reactions that 2-amino-2-(3,4-dimethoxyphenyl)acetic acid might undergo .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid are not directly reported in the provided papers, the properties of similar compounds can be inferred. The stability of amides under basic conditions , the non-planarity of certain molecular fragments , and the ability to undergo condensation reactions are all properties that could be relevant to 2-amino-2-(3,4-dimethoxyphenyl)acetic acid.

Applications De Recherche Scientifique

-

Scientific Field : Organic Chemistry and Drug Development

- Summary of Application : “2-amino-2-(3,4-dimethoxyphenyl)acetic Acid” is a chemical compound that exhibits high perplexity and burstiness. It serves as a valuable material in scientific research due to its diverse applications in drug development, organic synthesis, and biomedical studies.

-

Scientific Field : Structural Modification of Natural Products

- Summary of Application : Amino acids, including “2-amino-2-(3,4-dimethoxyphenyl)acetic Acid”, can be used in the structural modification of natural products. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

- Methods of Application : The methods of application involve introducing the amino acid into the structure of the natural product through various chemical reactions. The specific reactions would depend on the structures of the amino acid and the natural product .

- Results or Outcomes : The outcomes of these structural modifications could include improved solubility, increased activity, and minimized adverse effects of the natural products .

-

Scientific Field : Synthesis of Bioactive Compounds

- Summary of Application : This compound can be used as a building block in the synthesis of bioactive compounds, which are substances that have an effect on living organisms, cells, or processes.

- Methods of Application : The specific methods would depend on the structure of the bioactive compound being synthesized. Generally, this involves various chemical reactions to incorporate the amino acid into the structure of the bioactive compound.

- Results or Outcomes : The outcomes could include the successful synthesis of a bioactive compound with desired properties, such as improved activity or reduced side effects.

-

Scientific Field : Synthesis of Dopamine Metabolites

- Summary of Application : “2-amino-2-(3,4-dimethoxyphenyl)acetic Acid” can be used in the synthesis of dopamine metabolites, which are substances produced during the metabolism of dopamine .

- Methods of Application : The methods involve various chemical reactions to convert the amino acid into a dopamine metabolite .

- Results or Outcomes : The outcomes could include the successful synthesis of a dopamine metabolite, which could be used in further research or therapeutic applications .

-

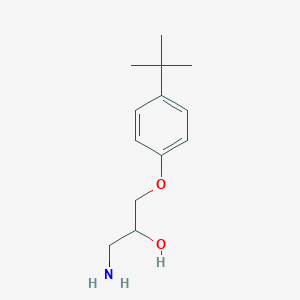

Scientific Field : Synthesis of β Receptor Blockers

- Summary of Application : This compound can be used in the synthesis of β receptor blockers such as bevantolol and verapamil .

- Methods of Application : The methods involve various chemical reactions to incorporate the amino acid into the structure of the β receptor blocker .

- Results or Outcomes : The outcomes could include the successful synthesis of a β receptor blocker with desired properties, such as improved activity or reduced side effects .

-

Scientific Field : Synthesis of Isochromanone

- Summary of Application : This compound can react with formaldehyde in the presence of acid to give an isochromanone .

- Methods of Application : The methods involve various chemical reactions to convert the amino acid into an isochromanone .

- Results or Outcomes : The outcomes could include the successful synthesis of an isochromanone, which could be used in further research or therapeutic applications .

-

Scientific Field : Synthesis of β Receptor Blockers

- Summary of Application : This compound can be used in the synthesis of β receptor blockers such as bevantolol and verapamil .

- Methods of Application : The methods involve various chemical reactions to incorporate the amino acid into the structure of the β receptor blocker .

- Results or Outcomes : The outcomes could include the successful synthesis of a β receptor blocker with desired properties, such as improved activity or reduced side effects .

Safety And Hazards

Propriétés

IUPAC Name |

2-amino-2-(3,4-dimethoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFSBZGHEZRVGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(=O)O)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378233 |

Source

|

| Record name | 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(3,4-dimethoxyphenyl)acetic Acid | |

CAS RN |

91819-11-3 |

Source

|

| Record name | 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)